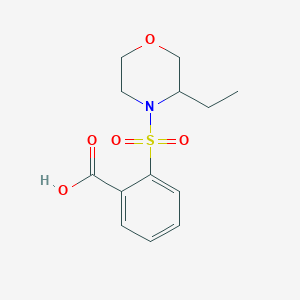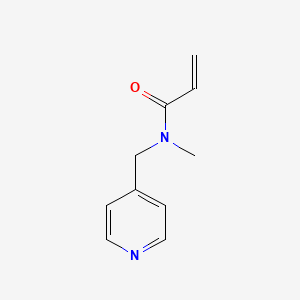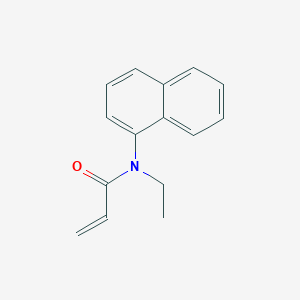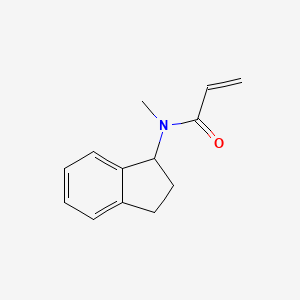![molecular formula C10H13BrN2O3 B7556907 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid, also known as Boc-L-4-Br-E-Pro-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole-containing amino acids and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is not fully understood. However, it has been proposed that this compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. In cancer cells, 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to induce apoptosis, or programmed cell death, by activating specific signaling pathways.
Biochemical and Physiological Effects
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. Additionally, this compound has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. One potential avenue is to further investigate its antimicrobial activity and potential applications as an antibiotic. Additionally, more research is needed to fully understand the mechanism of action of this compound in cancer cells and its potential as a chemotherapeutic agent. Finally, further studies are needed to investigate the potential use of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH in the treatment of neurological disorders such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH can be achieved through a multi-step process. The first step involves the synthesis of 4-bromo-1-ethylpyrrole-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with Boc-L-proline in the presence of a base to yield 2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH. This synthesis method has been reported to yield high purity and good yields of the desired compound.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid-Pro-OH has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer chemotherapy.
Propiedades
IUPAC Name |
2-[(4-bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-13-5-7(11)4-8(13)9(14)12-6(2)10(15)16/h4-6H,3H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXZSIBGPDPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC(C)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)





